![molecular formula C20H22N2O10S B2736989 2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate CAS No. 1351642-16-4](/img/structure/B2736989.png)
2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H22N2O10S and its molecular weight is 482.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and cytotoxicity, supported by relevant case studies and research findings.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride , followed by further derivatization with various acetamides to yield the target sulfonamide derivatives. The characterization of these compounds typically utilizes techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Enzyme Inhibition
Recent studies have evaluated the enzyme inhibitory potential of sulfonamide derivatives, including those containing the benzodioxane moiety. For instance, compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin have shown promising results against key enzymes implicated in metabolic disorders.
- Alpha-glucosidase Inhibition : The synthesized compounds were screened for their ability to inhibit alpha-glucosidase, an enzyme crucial in carbohydrate metabolism. Results indicated that several derivatives exhibited significant inhibitory activity, suggesting their potential use in managing Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase Inhibition : Another critical area of investigation is the inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. Some derivatives demonstrated effective AChE inhibition, indicating their potential neuroprotective properties .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that certain derivatives possess significant anticancer activity. For example, compounds were tested against MCF-7 breast cancer cells and showed IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
2-(4-(Dihydrobenzo[d][1,4]dioxin) | MCF-7 | 4.7 |
5-Fluorouracil | MCF-7 | 4.5 |
Case Study 1: Inhibitory Activity against Alpha-glucosidase
In a study assessing the inhibitory effects on alpha-glucosidase, a series of synthesized sulfonamide derivatives were tested at varying concentrations. The most potent compound exhibited an IC50 value of 12 µM, demonstrating its potential as a therapeutic agent for T2DM management .
Case Study 2: Neuroprotective Effects
A separate investigation focused on the neuroprotective effects of these compounds against AChE. The lead compound showed an IC50 value of 15 µM in inhibiting AChE activity in vitro, suggesting its potential utility in Alzheimer's disease treatment .
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetic properties of these compounds is crucial for their development as therapeutic agents. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable profiles for several derivatives, with good oral bioavailability and low toxicity levels .
Aplicaciones Científicas De Investigación
Biological Activities
Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly against acetylcholinesterase and α-glucosidase. These activities suggest that it may be useful in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Key Findings:
- Enzyme Inhibition : Compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin have shown significant inhibitory effects on enzymes associated with metabolic disorders .
- Antioxidant Properties : The presence of the furan ring contributes to antioxidant activity, which may protect against oxidative stress-related diseases .
Therapeutic Applications
Given its biological profile, 2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate has several potential applications:
Antidiabetic Agents
The ability to inhibit α-glucosidase suggests that this compound could be developed into a treatment for T2DM. By slowing carbohydrate absorption in the intestines, it may help regulate blood sugar levels.
Cognitive Enhancers
With its acetylcholinesterase inhibitory activity, there is potential for this compound to be explored as a cognitive enhancer or therapeutic agent for neurodegenerative diseases like Alzheimer's.
Antioxidants
The antioxidant properties make it a candidate for further research into protective agents against cellular damage caused by free radicals.
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
Propiedades
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S.C2H2O4/c21-15(16-2-1-9-24-16)13-19-5-7-20(8-6-19)27(22,23)14-3-4-17-18(12-14)26-11-10-25-17;3-1(4)2(5)6/h1-4,9,12H,5-8,10-11,13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILQTQMIHQLCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.